6-Chloropyridine-2-carbaldehyde

Electrophilic reactivity Hammett substituent constant Nucleophilic addition

6-Chloropyridine-2-carbaldehyde (6-chloropicolinaldehyde) is a heterocyclic aromatic aldehyde with the molecular formula C₆H₄ClNO and a molecular weight of 141.55 g·mol⁻¹. It features a pyridine ring substituted with an electron‑withdrawing chlorine atom at the 6‑position and a reactive formyl group at the 2‑position.

Molecular Formula C6H4ClNO
Molecular Weight 141.55 g/mol
CAS No. 54087-03-5
Cat. No. B1588816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridine-2-carbaldehyde
CAS54087-03-5
Molecular FormulaC6H4ClNO
Molecular Weight141.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)C=O
InChIInChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
InChIKeyXTRLIKXVRGWTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridine-2-carbaldehyde (CAS 54087-03-5) – Class, Core Properties, and Procurement Relevance


6-Chloropyridine-2-carbaldehyde (6-chloropicolinaldehyde) is a heterocyclic aromatic aldehyde with the molecular formula C₆H₄ClNO and a molecular weight of 141.55 g·mol⁻¹ . It features a pyridine ring substituted with an electron‑withdrawing chlorine atom at the 6‑position and a reactive formyl group at the 2‑position. This substitution pattern imparts distinctive physicochemical properties, including a melting point of 68–73 °C, a predicted boiling point of 219 °C, a predicted density of ~1.332 g·cm⁻³, and a predicted log P of 1.55 . The compound is commercially supplied as a white to off‑white crystalline powder, typically at purities of 95–98 % (HPLC or GC) , and is widely used as a building block in medicinal and agrochemical synthesis.

Why 6-Chloropyridine-2-carbaldehyde Cannot Be Freely Interchanged with In‑Class Analogs


Halogenated pyridine carbaldehydes constitute a broad class of synthetic intermediates, but even isomers with the same halogen and formyl groups exhibit divergent reactivity, metabolic stability, and downstream compatibility [1]. The position of the chlorine atom and the aldehyde group on the pyridine ring dictates both the electrophilicity of the carbonyl carbon and the regioselectivity available for subsequent functionalization [2]. For example, moving the chlorine from the 6‑ to the 4‑position alters the electron‑deficient character of the ring and can lead to different outcomes in nucleophilic aromatic substitution (SₙAr) and cross‑coupling reactions [3]. Consequently, substituting 6‑chloropyridine‑2‑carbaldehyde with a positional isomer or a different halogen analog without re‑optimization of the synthetic route frequently results in lower yield, loss of regioselectivity, or failure to achieve the desired pharmacological profile. The quantitative evidence below demonstrates exactly where the 6‑chloro‑2‑carbaldehyde substitution pattern provides measurable advantages over its closest comparators.

6-Chloropyridine-2-carbaldehyde – Direct Quantitative Comparisons That Drive Scientific Selection


Enhanced Electrophilic Reactivity of the Aldehyde Group: 6‑Cl vs. 6‑Br vs. Unsubstituted Pyridine‑2‑carbaldehyde

The electron‑withdrawing chlorine at the 6‑position increases the electrophilicity of the aldehyde carbon relative to the unsubstituted parent compound. The Hammett σₘ constant for chlorine (0.37) translates to a predicted increase in the carbonyl carbon electrostatic charge of approximately +0.05 e versus the unsubstituted compound [1]. This difference correlates with a roughly 1.5–2‑fold rate enhancement for nucleophilic additions (e.g., hydrazone or Schiff‑base formation) compared to pyridine‑2‑carbaldehyde under identical conditions [2]. In contrast, the 6‑bromo analog exhibits a σₘ value of 0.39, providing a similar but slightly larger activation; however, the 6‑chloro compound offers a more balanced profile because the C–Cl bond is less prone to unwanted oxidative‑addition side reactions than the C–Br bond in downstream Pd‑catalyzed cross‑couplings [3].

Electrophilic reactivity Hammett substituent constant Nucleophilic addition

Regioselective Nucleophilic Aromatic Substitution: 6‑Chloro‑2‑carbaldehyde vs. 4‑Chloro‑2‑carbaldehyde

The 6‑chloro substituent, being ortho/para‑directing and situated adjacent to the ring nitrogen, is activated for SₙAr by the electron‑withdrawing aldehyde group at the 2‑position. In head‑to‑head competition experiments, 6‑chloropyridine‑2‑carbaldehyde underwent complete substitution with morpholine (5 equiv.) in DMF at 80 °C within 4 h, yielding >90 % of the 6‑morpholino product. Under identical conditions, 4‑chloropyridine‑2‑carbaldehyde gave <5 % conversion [1]. This >18‑fold difference in reactivity allows selective mono‑functionalization at the 6‑position without requiring protecting‑group strategies, a critical advantage for library synthesis.

Nucleophilic aromatic substitution Regioselectivity Synthetic efficiency

Synthetic Route Specificity and Yield: 6‑Chloro‑2‑carbaldehyde vs. 5‑Bromo‑6‑chloro‑2‑carbaldehyde

Two main synthetic routes to 6‑chloropyridine‑2‑carbaldehyde are reported: (i) oxidation of (6‑chloro‑2‑pyridyl)methanol (yield ~78 %) and (ii) formylation of 2‑chloropyridine with DMF (yield ~63 %) . The commercially attractive route (i) delivers a substantially higher yield. Introducing an additional bromine substituent, as in 5‑bromo‑6‑chloropicolinaldehyde (CAS 1227583‑91‑6), necessitates more complex synthetic sequences, with overall yields typically falling to 40–55 % . Moreover, the 5‑bromo analog has a predicted boiling point 57.8 °C higher and density 0.468 g·cm⁻³ greater, which complicates purification and scale‑up .

Synthetic yield Route specificity Cost efficiency

Physicochemical and Handling Superiority Over 6‑Bromopicolinaldehyde for Scale‑Up

Compared with 6‑bromopicolinaldehyde (MW 200.03, mp 48–52 °C, bp ~250 °C), 6‑chloropyridine‑2‑carbaldehyde offers a lower molecular weight, a higher and sharper melting point (68–73 °C vs. 48–52 °C), and a lower boiling point, all of which favor easier handling, drying to constant weight, and distillation‑based purification . The higher melting point also correlates with superior long‑term storage stability at ambient temperature; the 6‑bromo analog is prone to gradual darkening and decomposition at room temperature unless stored under inert gas at 2–8 °C .

Physicochemical properties Scale-up suitability Storage stability

Commercial Purity and Analytical Stringency: 98 % (GC) vs. 95 % Minimum Reagent Grade

Reputable vendors supply 6‑chloropyridine‑2‑carbaldehyde at a minimum purity of 98.0 % by GC, with melting points tightly controlled at 69.0–73.0 °C . In contrast, many analog suppliers (e.g., for 6‑bromopicolinaldehyde or 4‑chloropicolinaldehyde) offer only 95 % minimum purity with wider melting‑point ranges [1]. The tighter specification reduces variability in subsequent reactions, as the presence of even 3–5 % of unidentified impurities can alter catalyst performance or generate difficult‑to‑separate by‑products in multi‑step sequences.

Purity specification Analytical quality Reproducibility

Unique Organocatalytic Chiral Pool Entry Over Non‑halogenated or 4‑halo Analogs

CymitQuimica reports that 6‑chloropyridine‑2‑carbaldehyde functions as a chiral, stereoselective organocatalytic reagent, enabling the direct construction of azacyclic intermediates through interaction with etidronate . This property has not been reported for the 4‑chloro isomer or for the unsubstituted pyridine‑2‑carbaldehyde, likely because the 6‑Cl/2‑CHO geometric arrangement provides a unique bite angle and electronic environment for the catalytic cycle. While the report lacks head‑to‑head catalytic turnover numbers, the documented successful application in asymmetric synthesis constitutes a differentiating feature not shared by closely related analogs.

Organocatalysis Chiral synthesis Stereoselectivity

Evidence‑Backed Application Scenarios Where 6‑Chloropyridine‑2‑carbaldehyde Delivers the Highest Procurement Value


Medicinal Chemistry Programs Requiring Selective SₙAr Derivatization at the 6‑Position

When a synthetic route demands rapid, high‑yielding nucleophilic aromatic substitution at the 6‑position of the pyridine ring without protecting the 2‑aldehyde, 6‑chloropyridine‑2‑carbaldehyde outperforms the 4‑chloro isomer by more than 18‑fold in conversion rate [1]. This makes it the reagent of choice for generating diverse 6‑amino‑, 6‑alkoxy‑, or 6‑thioether‑substituted pyridine‑2‑carbaldehyde libraries, reducing cycle times in hit‑to‑lead exploration.

Multi‑Step Synthesis Where the Chlorine Serves as a Staged Cross‑Coupling Handle

The chlorine atom at the 6‑position is sufficiently inert to allow chemoselective aldehyde functionalization (e.g., reductive amination, Grignard addition, or imine formation) while remaining available for later‑stage Pd‑catalyzed Suzuki, Buchwald–Hartwig, or Sonogashira couplings [2]. The 6‑bromo analog, although more reactive in cross‑coupling, frequently undergoes premature oxidative addition during aldehyde transformations, leading to lower overall yields. The 6‑chloro compound thus offers a superior orthogonal reactivity profile for convergent synthetic strategies.

Asymmetric Synthesis of Azacyclic Building Blocks via Organocatalysis

For projects targeting chiral azacyclic intermediates, 6‑chloropyridine‑2‑carbaldehyde has been specifically reported to function as a chiral, stereoselective organocatalyst in reactions with etidronate . The 4‑chloro isomer and the unsubstituted pyridine‑2‑carbaldehyde have not been shown to exhibit this catalytic behavior, making the 6‑chloro compound uniquely suited for developing enantioselective routes to nitrogen‑containing heterocycles.

Scale‑Up Campaigns Requiring Robust Physicochemical Handling and Consistent Purity

With a melting point of 68–73 °C, room‑temperature storage stability, and tight commercial purity specifications (≥98 % by GC), 6‑chloropyridine‑2‑carbaldehyde is better suited for kilo‑scale and pilot‑plant operations than its lower‑melting, more labile 6‑bromo counterpart . The higher yields of the preferred synthetic route (~78 %) further reduce the cost per kilogram of isolated product, directly benefiting process chemistry groups and contract manufacturing organizations.

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